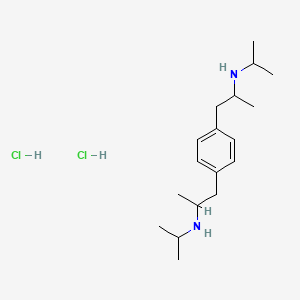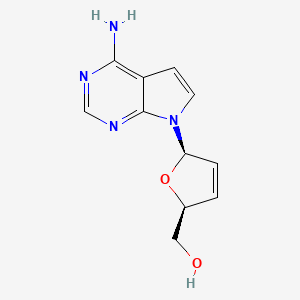
UTH-31 cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UTH-31 cation typically involves the reaction of 4,4’-dithiodipyridine with decamethylene dibromide in the presence of a base. This reaction forms the bis(1-methylpyridinium) salt, which is then treated with p-toluenesulfonic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
UTH-31 cation undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cation to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
UTH-31 cation has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of UTH-31 cation involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It can also interact with cell membranes, altering their permeability and affecting cellular function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to UTH-31 cation include:
- 4,4’-dithiodipyridine
- Decamethylene dibromide
- Pyridinium salts
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
47510-96-3 |
|---|---|
Molecular Formula |
C22H34N2S2+2 |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
1-methyl-4-[10-(1-methylpyridin-1-ium-4-yl)sulfanyldecylsulfanyl]pyridin-1-ium |
InChI |
InChI=1S/C22H34N2S2/c1-23-15-11-21(12-16-23)25-19-9-7-5-3-4-6-8-10-20-26-22-13-17-24(2)18-14-22/h11-18H,3-10,19-20H2,1-2H3/q+2 |
InChI Key |
AVOPZAJVYJCWBI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)SCCCCCCCCCCSC2=CC=[N+](C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


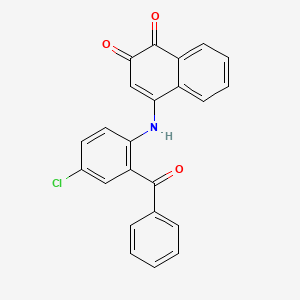

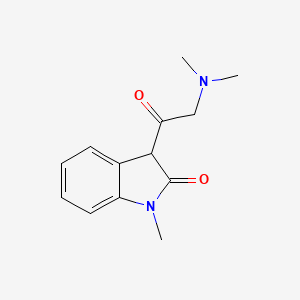


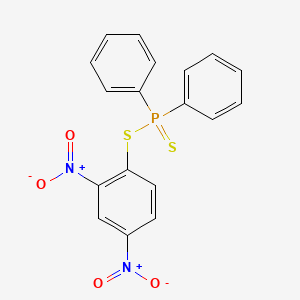
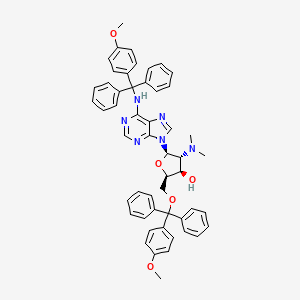
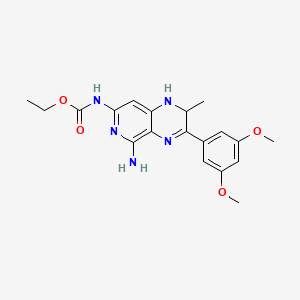
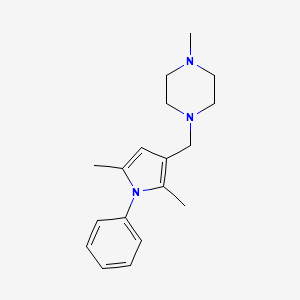
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)

![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)
